1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline
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Overview
Description
1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline is a heterocyclic compound belonging to the pyrazoline family This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyphenyl group, and a phenyl group attached to a pyrazoline ring
Preparation Methods
The synthesis of 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline typically involves the cyclization of chalcones with hydrazine hydrate followed by acetylation. One common method includes the following steps:
Cyclization: The chalcone, which is a derivative of 4-hydroxyacetophenone and benzaldehyde, is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid. This reaction forms the pyrazoline ring.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and is used in studying reaction mechanisms and kinetics.
Biology: This compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Due to its anti-inflammatory and analgesic properties, it is being explored for the development of new pain relief medications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets. In biological systems, it is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in inflammation and pain. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline can be compared with other pyrazoline derivatives, such as:
1-Acetyl-3-(4-hydroxyphenyl)-5-(3-methoxy-4-pentyloxyphenyl)-2-pyrazoline: This compound has additional methoxy and pentyloxy groups, which may enhance its biological activity.
1-Acetyl-3-(4-hydroxyphenyl)-5-(4-nitrophenyl)-2-pyrazoline: The presence of a nitro group can significantly alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its balanced combination of functional groups, which confer a range of biological activities and make it a versatile compound for various applications.
Properties
IUPAC Name |
1-[5-(4-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)19-17(14-5-3-2-4-6-14)11-16(18-19)13-7-9-15(21)10-8-13/h2-10,17,21H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBOJIIJKVNESA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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